Aluminum sesquichlorohydrate

Description

Properties

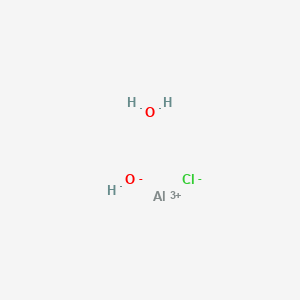

IUPAC Name |

aluminum;chloride;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.ClH.2H2O/h;1H;2*1H2/q+3;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLAMANSVUJYPT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Al+3].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlClH3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-41-9, 173763-15-0 | |

| Record name | Aluminum sesquichlorohydrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM SESQUICHLOROHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCN889409V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Kinetics of Aluminum Sesquichlorohydrate

Controlled Synthesis Pathways and Optimized Reaction Conditions

The production of aluminum sesquichlorohydrate can be achieved through several chemical routes, each offering distinct advantages and requiring specific conditions for optimal yield and product quality.

Aluminum Chloride and Aluminum Hydroxide (B78521) Reaction Routes

A primary method for synthesizing aluminum sesquichlorohydrate involves the reaction of aluminum chloride with aluminum hydroxide in an aqueous solution. specialchem.com This process is conducted under controlled temperature and pH to promote the formation of the desired polymeric aluminum species. specialchem.com The general chemical formula for aluminum sesquichlorohydrate is Al₄Cl₃(OH)₉.

The reaction between aluminum chloride and aluminum hydroxide is a neutralization process where the hydroxide ions progressively replace chloride ions in the coordination sphere of the aluminum atoms. This leads to the formation of complex polymeric chains. The stoichiometry of the reactants is crucial in determining the final aluminum-to-chloride ratio of the product. drugfuture.com

A related industrial practice involves reacting aluminum hydroxide with hydrochloric acid. atamanchemicals.comwikipedia.orgatamankimya.com In a typical process, an aqueous suspension of aluminum hydroxide is treated with hydrochloric acid at temperatures ranging from 80°C to 120°C. google.com This initial step forms an aluminum chloride solution. Subsequently, more aluminum hydroxide is added, and the mixture is heated to a higher temperature, typically between 110°C and 150°C, for an extended period to form the basic aluminum chlorides characteristic of aluminum sesquichlorohydrate. google.com

Aluminum Sulfate (B86663) and Hydrochloric Acid Neutralization Processes

Another synthetic route involves the reaction of aluminum sulfate with hydrochloric acid in an aqueous medium. This initial reaction produces aluminum hydroxide and hydrogen chloride. knowde.com The resulting aluminum hydroxide is then further reacted with a source of chloride ions, such as sodium chloride, calcium chloride, or magnesium chloride, to yield aluminum sesquichlorohydrate. knowde.com This synthesis is typically carried out at temperatures between 100°C and 150°C and a pH of approximately 9. knowde.com

Advanced Industrial Production Techniques and Process Optimization

Industrial manufacturing of aluminum sesquichlorohydrate often employs advanced techniques to enhance product performance and efficiency. One such method involves the preparation of a concentrated aluminum sesquichlorohydrate solution, which can be produced directly by reacting aluminum metal with hydrochloric acid or aluminum chloride. google.com Alternatively, a concentrated solution can be made by mixing a 50% aluminum chlorohydrate (ACH) solution with basic polyaluminum chloride. google.com

A key aspect of advanced production is the "activation" of the aluminum sesquichlorohydrate. This process involves diluting a concentrated solution (e.g., at least 40% by weight) to a lower concentration (around 1% to 25% by weight) and then heating it to between 85°C and 105°C. google.com This heating step is designed to increase the concentration of specific polymeric species (referred to as Band III and Band IV polymers), which are associated with higher antiperspirant efficacy. google.com Following activation, the solution is typically spray-dried to produce a powder. google.com

Optimization of the industrial process also considers the potential for corrosion of equipment, such as spray dryers, which can be caused by the presence of free acid. google.com Therefore, controlling the acidity of the final product is a critical process parameter.

Influence of Synthesis Parameters on Polymeric Distribution and Speciation

The effectiveness of aluminum sesquichlorohydrate as an antiperspirant is directly related to the size and structure of its constituent polymers. The distribution of these polymeric species is highly dependent on the conditions used during synthesis.

Temperature and pH Control in Polymerization

Temperature and pH are critical parameters that govern the polymerization of aluminum ions in solution. The reaction to form basic aluminum chlorides is typically conducted at elevated temperatures, often between 100°C and 150°C, to drive the reaction forward and influence the final polymer distribution. google.comknowde.com For instance, one study highlighted that producing a product without residual aluminum chloride was achieved at 180°C, while at 160°C, a mixture was obtained. researchgate.net

The pH of the reaction mixture plays a crucial role in determining the degree of hydrolysis and the resulting basicity of the aluminum complex. The pH is carefully controlled during synthesis, with target ranges often falling between 3.0 and 5.0 for the final product in a 15% w/w solution. drugfuture.commubychem.com

Role of Raw Material Purity and Stoichiometry (e.g., Al:Cl Ratio)

The purity of the raw materials, particularly the aluminum source, can significantly impact the reaction kinetics. Research on the synthesis of aluminum chlorohydrate, a related compound, has shown that the presence of trace metallic impurities (such as iron, cobalt, nickel, and copper) in the aluminum can accelerate the reaction rate. uta.edu Conversely, using very pure aluminum can make it difficult to initiate the reaction. uta.edu

The stoichiometry of the reactants, specifically the atomic ratio of aluminum to chloride (Al:Cl), is a defining characteristic of aluminum sesquichlorohydrate. Regulatory guidelines often specify a required Al:Cl ratio range for a product to be classified as aluminum sesquichlorohydrate, typically between 1.26:1 and 1.90:1. drugfuture.comknowde.commubychem.com This ratio is carefully controlled by the proportions of aluminum and chloride sources used in the synthesis. atamanchemicals.comwikipedia.orgatamankimya.com The Al:Cl ratio has a direct impact on the distribution of polymeric species; ratios below 1.5 can lead to the formation of more acidic aluminum monomers, while ratios above 1.9 may result in a reduced concentration of the desirable high-efficacy polymers. google.com

Table 1: Key Synthesis Parameters and Their Impact on Aluminum Sesquichlorohydrate Properties

| Parameter | Typical Range/Value | Impact on Product Properties |

| Reaction Temperature | 80°C - 180°C google.comresearchgate.net | Influences reaction rate and the formation of specific polymeric species. Higher temperatures can lead to a more complete reaction. researchgate.net |

| pH | 3.0 - 9.0 drugfuture.comknowde.commubychem.com | Controls the degree of hydrolysis and the basicity of the final aluminum complex. |

| Al:Cl Atomic Ratio | 1.26:1 - 1.90:1 drugfuture.comknowde.commubychem.com | Defines the compound and significantly affects the distribution of polymeric species and antiperspirant efficacy. google.com |

| Raw Material Purity | N/A | The presence of trace metal impurities in the aluminum source can accelerate the reaction kinetics. uta.edu |

| Reaction Time | Several hours google.comresearchgate.net | Affects the extent of polymerization and the final product composition. Increasing duration can alter the Al:Cl ratio. researchgate.net |

Standardization of Synthetic Procedures for Research Reproducibility

The synthesis of aluminum sesquichlorohydrate (ASCH), a type of polyaluminum chloride (PAC), is a complex process involving the controlled hydrolysis and polymerization of aluminum ions. acs.orgulm.ac.id Achieving batch-to-batch consistency is a significant challenge, making the standardization of synthetic procedures crucial for research reproducibility and reliable application performance. The final properties of ASCH are highly sensitive to a range of reaction parameters that influence the distribution of various aluminum polymeric species. acs.orggoogle.com

A primary challenge in reproducible synthesis is controlling the speciation of aluminum polycations, particularly the formation of the most effective species, such as the Al₁₃ Keggin-type ion, and larger aggregates like Al₃₀. acs.orgresearchgate.netresearchgate.net The distribution of these species, often categorized by their elution in size exclusion chromatography (SEC) as Bands I, II, III, and IV, directly impacts the performance of the final product. google.comgoogle.com For instance, a higher concentration of Band III polymers is often associated with enhanced efficacy. google.comgoogle.com

Key parameters that must be meticulously controlled to ensure reproducibility include:

Reactant Concentrations and Ratios: The atomic ratio of aluminum to chloride (Al:Cl) is a fundamental parameter that defines the basicity of the ASCH. google.comvulcanchem.com Ratios typically range from 1.26:1 to 1.90:1. vulcanchem.com Maintaining a consistent Al:Cl ratio is critical, as deviations can lead to the formation of less effective aluminum monomers and a more hygroscopic final product. google.com The initial concentrations of the aluminum source (e.g., aluminum chloride) and the basifying agent (e.g., aluminum hydroxide) also play a significant role. acs.org

Temperature and Heating Profile: The reaction temperature and the duration of heating significantly influence the polymerization process. google.com A common synthesis approach involves heating a diluted ASCH solution to temperatures between 85°C and 105°C for a defined period (e.g., over 90 minutes) to promote the formation of desired polymeric species, such as increasing the concentration of Band III polymers. google.com

pH Control: The pH of the reaction mixture affects the hydrolysis and polymerization pathways of the aluminum ions. knowde.com The synthesis is often carried out under controlled pH conditions to favor the formation of specific polycations.

Rate of Reagent Addition: The speed at which the basifying agent is added to the aluminum solution can dramatically affect the local supersaturation, which in turn influences the type of polymers formed. acs.orgresearchgate.net A slow, controlled addition rate is generally favored to promote the formation of more effective species like Al₁₃. acs.orgresearchgate.net

Mixing and Agitation: Sufficient and consistent mixing is essential to ensure a homogeneous reaction environment, preventing localized pH gradients and promoting uniform polymer growth. acs.org

To address these challenges, standardized analytical methods are indispensable for characterizing the final product and ensuring it meets the required specifications for reproducibility. High-performance liquid chromatography (HPLC), particularly size exclusion chromatography (SEC), is a critical technique used to analyze the distribution of different aluminum polymer bands (I, II, III, and IV). google.comresearchgate.netgoogle.com This analysis provides a quantitative fingerprint of the polymer distribution, which is a key indicator of reproducibility. google.comgoogle.com Other techniques like capillary electrophoresis and NMR spectroscopy can also provide detailed insights into the speciation of aluminum oligomers. researchgate.netresearchgate.net

The table below illustrates how variations in a key synthesis parameter, the Al:Cl ratio, can affect the resulting polymer distribution, as characterized by SEC.

Table 1: Effect of Al:Cl Ratio on Polymer Distribution in ASCH Synthesis

| Al:Cl Ratio | Target Band III Concentration (%) | Target Band IV (Monomer) Concentration (%) | Observations |

| < 1.5 | Low | High | Difficult to activate; more acidic monomers are formed. google.com |

| 1.5 - 1.9 | > 20% | > 15% | Optimal range for producing activated ASCH with high efficacy. google.comgoogle.com |

| > 1.9 | > 20% | < 10% | Characteristic of activated aluminum chlorohydrate (AACH), a different compound. google.com |

This table is a representation of data found in the cited research to illustrate the impact of a single variable. Actual results depend on a combination of all synthesis parameters.

Furthermore, post-synthesis processing, such as spray drying to form a powder, can also introduce variability. google.com The conditions during drying can affect the final moisture content and even the acidity of the powder, especially for ASCH with lower Al:Cl ratios. google.com Therefore, standardization must extend to the entire manufacturing process, from initial reaction to final product form.

Molecular and Supramolecular Architecture of Aluminum Sesquichlorohydrate

Polymeric Structure Elucidation and Characterization

The chemical formula for aluminum sesquichlorohydrate is AlnCl3n-m(OH)m. wikipedia.org It is recognized as a group of specific, water-soluble aluminum salts. wikipedia.org The structure of aluminum sesquichlorohydrate is best understood as an inorganic polymer, which makes its precise structural characterization challenging. wikipedia.org However, through various analytical methods, researchers have determined that the material is based on Al13 units with a Keggin ion structure. wikipedia.orgatamankimya.com This fundamental unit undergoes further complex transformations to form larger poly-aluminum complexes. wikipedia.orgatamankimya.com

Oligomeric and Polymeric Aluminum Species Identification (e.g., Al13, Al30)

The hydrolysis of Al³⁺ ions leads to the formation of various polymeric aluminum species. Among these, the Keggin-type polyaluminum species, such as Al13 and Al30, are of significant interest. researchgate.net The Al13 species, with its stable Keggin structure, features a central aluminum atom in a tetrahedral coordination, surrounded by 12 octahedrally coordinated aluminum atoms. sci-hub.st

More recently, the Al30 species, composed of two δ-Al13 units linked by four monomeric aluminum units, has been identified as a polycation with a high degree of polymerization. researchgate.net The formation of Al30 is believed to be influenced by the aggregation of Al13 species under specific conditions, such as high temperatures. researchgate.net Studies have shown that Al13 and Al30 species are relatively stable, and their formation is a key factor in the properties of polyaluminum solutions. nih.gov

| Polymeric Species | Description | Significance |

| Al13 | A Keggin-ion structure with a central tetrahedral Al surrounded by 12 octahedral Al atoms. wikipedia.orgsci-hub.st | A fundamental and stable building block for larger poly-aluminum complexes. wikipedia.org |

| Al30 | Composed of two δ-Al13 units connected by four Al monomers. researchgate.net | A polycation with a high degree of polymerization and surface charge. researchgate.net |

Characterization of Size Exclusion Chromatography Polymer Bands (Band I, II, III, IV)

Size Exclusion Chromatography (SEC), often coupled with High-Performance Liquid Chromatography (HPLC), is a crucial technique for separating and characterizing the different polymeric species in aluminum sesquichlorohydrate based on their molecular size. paint.org The resulting chromatogram typically displays several bands, each corresponding to a different range of polymer sizes. google.comgoogle.com

| SEC Band | Relative Molecular Weight | Typical Composition |

| Band I | Highest | Large polymeric aluminum complexes. google.comgoogleapis.com |

| Band II | High | Intermediate polymeric species. google.com |

| Band III | Medium | Smaller polymeric and larger oligomeric species. google.comgoogle.com |

| Band IV | Lowest | Monomeric and small oligomeric aluminum species. google.comgoogle.com |

Structural Models and Conformational Analysis

The structural understanding of polyaluminum species like Al13 and Al30 has been significantly advanced through techniques like X-ray crystallography and computational modeling. wikipedia.orgacs.org The Keggin ion model for Al13 is well-established. wikipedia.orgsci-hub.st For larger species like Al30, structural models indicate a complex arrangement derived from the linkage of smaller, stable units. researchgate.net

Conformational analysis, aided by theoretical calculations, helps in understanding the spatial arrangement of these complex polymers and their interactions. acs.org For instance, the electrostatic potential of Al30 has been calculated to provide insights into its reactivity and how it interacts with other molecules. acs.org These models are crucial for correlating the structure of aluminum sesquichlorohydrate with its performance in various applications.

Advanced Spectroscopic and Chromatographic Characterization Techniques

A suite of sophisticated analytical methods is employed to unravel the complex nature of aluminum sesquichlorohydrate. These techniques provide detailed information about the different aluminum species present, their relative abundance, and their structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 27Al-NMR)

27Al Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of aluminum atoms within the various polymeric species. huji.ac.il It is a high-sensitivity technique that can distinguish between different coordination states of aluminum, such as tetrahedral and octahedral coordination. huji.ac.ilresearchgate.net

The chemical shifts in the 27Al-NMR spectrum are indicative of the specific aluminum species present. mdpi.com For example, a characteristic resonance at approximately 62.5-63 ppm is attributed to the central tetrahedral aluminum atom in the Al13 Keggin ion. googleapis.com Other signals in the spectrum can be assigned to aluminum in monomeric, dimeric, and other polymeric forms. mdpi.com Solid-state 27Al NMR has been particularly useful in characterizing the structure of commercially produced polyaluminum compounds, revealing the dominance of Al30-like moieties in some products. researchgate.net

| 27Al NMR Chemical Shift (ppm) | Assigned Aluminum Species/Coordination |

| ~62.5 - 63 | Tetrahedral Al in Al13 Keggin ion. googleapis.com |

| ~10 | Octahedral aluminum species. researchgate.net |

| ~0 | Hexa-coordinated aluminum, such as [Al(H₂O)₆]³⁺. mdpi.com |

| 5.2 | Dimer species [Al₂(OH)₂(H₂O)₈]⁴⁺. mdpi.com |

Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC)

As previously mentioned, SEC and HPLC are indispensable for determining the molecular weight distribution of the polymeric species in aluminum sesquichlorohydrate. google.comgoogle.com The method involves injecting a solution of the sample into a column packed with porous material. paint.org The separation is based on the hydrodynamic volume of the molecules, with larger molecules eluting faster than smaller ones that can penetrate the pores of the packing material. paint.org

The HPLC system, equipped with a suitable detector like a refractive index detector, quantifies the amount of each polymer fraction as it elutes from the column. google.comgoogle.com This allows for the determination of the relative concentrations of the different polymer bands (Band I, II, III, IV), which is a critical parameter for quality control and performance evaluation of aluminum sesquichlorohydrate products. google.comgoogle.com The development of HPLC methods also includes procedures for sample preparation, such as pre-column derivatization, to enhance the detection and quantification of aluminum species. nih.govnih.gov

Capillary Electrophoresis (CE) for Oligomer Separation and Characterization

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and characterization of the complex mixture of water-soluble aluminum polycations found in aluminum sesquichlorohydrate and related compounds. nih.govresearchgate.net It is particularly useful for separating different oligomeric forms, including the Al_13 and the larger Al_30 polyoxocations. nih.govresearchgate.net

Researchers have successfully developed highly repeatable CE separation methods for Al³⁺, Al_13, and Al_30 oligomers. researchgate.netnih.gov These separations are typically achieved at a pH of around 4.8, which is compatible with the speciation of aluminum in aqueous solutions. researchgate.netnih.gov The choice of the background electrolyte (BGE) is critical for stabilizing the oligomers during the electrophoretic process. nih.gov For instance, 4-morpholineethanesulfonic acid (MES) has been used as a BGE counter-ion, which stabilizes the separated ACH oligomers, leading to repeatable and fast separations. nih.gov

Optimal separation conditions have been fine-tuned by varying the ionic strength, MES concentration, and pH of the BGE. nih.gov One study identified optimal conditions as 700 mM MES at a 25 mM ionic strength, containing 0.1 mM didodecyldimethylammonium (B1216837) bromide for dynamic capillary coating, at a pH of 4.8. nih.gov CE can also be used to determine the effective charge numbers of the Al_13 and Al_30 oligomers through indirect UV detection methods. researchgate.netnih.gov This allows for the quantification of the relative mass proportions of different oligomers within a sample. nih.gov

| Parameter | Optimized Condition | Purpose/Effect |

| Background Electrolyte | 4-morpholineethanesulfonic acid (MES) | Stabilizes separated oligomers during electrophoresis. nih.gov |

| pH | ~4.8 | Compatible with aluminum speciation in solution. researchgate.netnih.gov |

| Capillary Coating | Dynamic (e.g., didodecyldimethylammonium bromide) | Manages electroosmotic flow and surface interactions. nih.gov |

| Detection | Indirect UV Detection | Allows for determination of effective charge and quantification. researchgate.netnih.gov |

X-ray Diffraction and Scattering Techniques

X-ray diffraction (XRD) and crystallography are key techniques used to elucidate the solid-state structure of aluminum sesquichlorohydrate and related poly-aluminum compounds. wikipedia.orgatamankimya.com While the polymeric and often amorphous nature of these materials makes detailed structural characterization challenging, XRD studies have provided fundamental insights. wikipedia.orgatamankimya.com

Research has consistently shown that the material's structure is based on Al_13 units possessing a Keggin ion structure. wikipedia.orgatamanchemicals.comatamankimya.com XRD analysis, in conjunction with other techniques like IR and ²⁷Al-NMR spectroscopy, indicates that aluminum chlorohydrate is composed of a central aluminum atom in a tetrahedral geometry, which is surrounded by 12 octahedrally configured aluminum atoms. researchgate.net This complex cation is balanced by chloride counterions. researchgate.net X-ray diffraction analysis is a standard method for studying the crystal orientations and metallurgical properties of aluminum-containing materials. researchgate.net

Mass Spectrometry Approaches (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that has proven invaluable for identifying hydrolyzed aluminum species in solution. researchgate.net It allows for the observation of large, charged polyoxocations directly from solution into the gas phase, providing information on the various polymeric species present in aluminum sesquichlorohydrate. researchgate.netresearchgate.net

ESI-MS studies have been used to analyze the speciation of aluminum in partially neutralized aluminum chloride solutions, which are precursors to aluminum sesquichlorohydrate. researchgate.net These analyses can detect the formation of various aluminum species on a short time scale, including polymeric complexes with varying charges. researchgate.netresearchgate.net For example, studies have identified positively charged complexes containing coordinated chloride ions at higher aluminum concentrations and pH values above 4. researchgate.net

The technique can also be used to study the fragmentation and transformation of these aluminum clusters. researchgate.net For instance, when an Al_13 salt was dissolved in a water/acetonitrile (B52724) solution, ESI-MS showed that the acetonitrile could deconstruct the cage-like Al_13 tridecamer into smaller polymeric species. researchgate.net ESI-MS can be applied in both positive and negative ion modes to characterize aluminum species with different counter-ions, offering insights into the interaction between the aluminum cation and various anions. nih.gov

Atomic Absorption Spectrophotometry for Aluminum Quantification

Atomic Absorption Spectrophotometry (AAS) is a widely used and robust analytical method for determining the total aluminum concentration in various matrices. iaea.orgresearchgate.net The technique is based on the principle that atoms absorb light at specific wavelengths. By measuring the amount of light absorbed by a sample atomized in a flame or graphite (B72142) furnace, the concentration of the element can be determined. psu.edunemi.gov

For aluminum analysis, a high-temperature nitrous oxide-acetylene flame is typically required to dissociate aluminum compounds into free atoms. psu.edu A common issue is the partial oxidation of aluminum in the flame, which can be controlled by adding an alkali metal salt, such as potassium chloride, to both the samples and standards. nemi.gov Zeeman Electrothermal Atomic Absorption Spectrophotometry (ZEAAS) is a more advanced version that provides high sensitivity and allows for the accurate determination of aluminum at low concentrations, with detection and quantification limits as low as ≤ 3 µg/L. nih.gov AAS procedures have been developed and validated for quantifying aluminum in various samples, including those with complex matrices. iaea.orgnih.gov

| Method | Principle | Typical Application for Al | Key Considerations |

| Flame AAS | Measures light absorption by atomized sample in a flame. nemi.gov | Determining total aluminum concentration in solutions. nemi.gov | Requires nitrous oxide-acetylene flame; potential for oxidation interference. nemi.gov |

| ZEAAS | Graphite furnace AAS with Zeeman background correction. nih.gov | High-sensitivity analysis of aluminum in complex media. nih.gov | Offers very low detection limits (µg/L range). nih.gov |

Interrelationships Between Synthesis Parameters and Resultant Polymeric Architecture

The final polymeric architecture of aluminum sesquichlorohydrate is critically dependent on the parameters used during its synthesis. The manufacturing process typically involves reacting an aluminum source, such as aluminum metal or aluminum hydroxide (B78521), with hydrochloric acid. wikipedia.orgatamankimya.com

Key parameters that control the structure and size distribution of the resulting poly-aluminum complexes include:

Ratio of Reactants : The molar ratio of aluminum to chloride is a defining characteristic of aluminum sesquichlorohydrate, distinguishing it from other aluminum salts. knowde.comelchemy.com For aluminum chlorohydrate, the Al to ACH ratio and the reaction time determine the polymer form. wikipedia.orgatamankimya.com

Temperature : The reaction is often carried out at elevated temperatures, for example, reacting aluminum ingots with an ACH solution at 100 °C. wikipedia.orgatamankimya.com Heating an aqueous solution of an aluminum chloride compound, often with a buffering agent like glycine, at temperatures between 40 °C and 95 °C is a common step. epo.orggoogle.com Higher reaction temperatures can lead to polymers with lower molecular weights. acs.org

pH and Basicity : The degree of neutralization, or basicity, of the hydrochloric acid has a significant impact. atamanchemicals.comatamankimya.com The hydrolysis ratio, defined as [OH⁻]/[Al_total], dictates the average composition of the solution. researchgate.net The synthesis of aluminum sesquichlorohydrate is typically carried out at a pH of about 9. knowde.com

Reaction Time : The duration of the reaction, including heating or refluxing periods which can range from hours to days, influences the extent of polymerization and the formation of larger, more complex structures. wikipedia.orgatamankimya.comepo.org

Additives : The inclusion of buffering agents or complexing agents, such as glycine, can influence the pH and the resulting polymeric species. epo.orggoogle.com

By carefully controlling these parameters, manufacturers can manipulate the distribution of different-sized aluminum polymer complexes, which can be observed using techniques like size exclusion chromatography (SEC). epo.org The precise method of manufacture directly controls the ratios of the elements and the three-dimensional structures formed in the final product. epo.orggoogle.com

Solution Chemistry and Hydrolytic Behavior of Aluminum Sesquichlorohydrate

Aqueous Speciation and Hydrolysis Processes

When dissolved in water, aluminum sesquichlorohydrate undergoes hydrolysis, a chemical reaction where water molecules react with the aluminum ions. This process leads to the formation of a diverse range of soluble polynuclear aluminum complexes. The specific nature and distribution of these species are influenced by factors such as concentration, pH, and temperature.

The hydrolysis of aluminum in aqueous solutions results in the formation of various polycationic species. researchgate.net Among the most significant of these is the Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, often referred to as Al₁₃. nih.govgoogle.com This complex and others are formed through the progressive hydrolysis and polymerization of the initial aluminum salt. atamankimya.com Research has shown that with aging, these smaller complexes can transform into larger, more complex polymers. For instance, in aluminum chlorohydrate (ACH) solutions, which are closely related to ASC, aging can lead to an increase in higher molecular weight species, designated as Peak 3 and Peak 4 in size exclusion chromatography (SEC) analysis, depending on the concentration. google.com Solid-state 27Al NMR spectroscopy has been instrumental in identifying the local structure of these aluminum complexes, revealing that in many commercial aluminum hydrolysis salts, the dominant species closely resemble the Al₃₀ polyoxocation. researchgate.netresearchgate.net

The transformation between these different polynuclear complexes is a dynamic process. The distribution of aluminum species is not static and can shift in response to changes in the solution's properties. For example, the hydrolysis ratio, defined as the molar ratio of hydroxide (B78521) to aluminum ([OH]/[Al]), is a key parameter that influences the types of polymers formed. acs.org

The rates of hydrolysis and ligand exchange reactions are fundamental to understanding the solution chemistry of aluminum sesquichlorohydrate. Water molecules in the primary coordination sphere of the aluminum ion can be exchanged with other ligands present in the solution, such as hydroxide ions. The rate of this exchange is significantly influenced by the other ligands already coordinated to the aluminum center. For instance, the substitution of a water molecule with a hydroxide or fluoride (B91410) ion can labilize the remaining water ligands, increasing their exchange rate. dss.go.th

Kinetic studies, often employing techniques like ¹⁷O NMR spectroscopy, have provided valuable data on the rate coefficients for water exchange in various aluminum complexes. dss.go.th These studies reveal that the exchange process is an elementary reaction that is well-suited for comparison with theoretical calculations. dss.go.th The activation parameters, such as enthalpy and entropy of activation, can be determined from the temperature dependence of the exchange rates, offering insights into the reaction mechanism. dss.go.thnih.gov

Impact of Solution Environment on Polymer Stability and Aggregation

The stability and aggregation of the polynuclear aluminum complexes formed from aluminum sesquichlorohydrate are highly sensitive to the surrounding solution environment. Key factors influencing this behavior include pH, the presence of other ions (ionic strength), and the solvent system.

The pH of the aqueous solution is a critical determinant of the stability of aluminum polymers. vulcanchem.com Aluminum sesquichlorohydrate itself typically yields a pH in the range of 3.0 to 5.0 in a 15% w/w aqueous solution. mubychem.com Within this acidic range, the polynuclear complexes are generally stable. However, as the pH increases, hydrolysis proceeds further, leading to the formation of larger, less soluble aluminum hydroxide species. canada.ca

The solubility of aluminum is at a minimum in the near-neutral pH range, around 6.5. canada.ca In this region, precipitation of amorphous aluminum hydroxide, Al(OH)₃, is most likely to occur. canada.caresearchgate.net At even higher pH values (typically above 8), the precipitate can redissolve due to the formation of the soluble aluminate anion, [Al(OH)₄]⁻. canada.canih.gov The isoelectric point, the pH at which the net charge of the aluminum species is zero, is another important parameter. For freshly formed precipitates from related aluminum coagulants, the isoelectric points have been observed to be around 7.3 for those derived from AlCl₃ and higher for those from polyaluminum chlorides (PACs) containing pre-formed polymers like Al₁₃ and Al₃₀. researchgate.net

The table below summarizes the general pH-dependent behavior of aluminum species in aqueous solution.

| pH Range | Predominant Aluminum Species | General Behavior |

| < 5.0 | [Al(H₂O)₆]³⁺, various polynuclear cations (e.g., Al₁₃) | Soluble, stable complexes |

| 5.0 - 6.5 | Larger polynuclear complexes, amorphous Al(OH)₃ | Decreasing solubility, potential for precipitation |

| ~ 6.5 | Amorphous Al(OH)₃ | Minimum solubility, maximum precipitation |

| > 8.0 | [Al(OH)₄]⁻ | Redissolution of precipitate |

This table provides a generalized overview. The exact pH ranges and species distribution can vary depending on concentration, temperature, and the presence of other ions.

The composition of the solvent can significantly impact the stability of aluminum sesquichlorohydrate polymers. While highly soluble in water, the addition of certain organic solvents can affect their stability. For instance, in formulations containing high concentrations of alcohol (e.g., above 50% by volume), precipitation of small quantities of aluminum hydroxide may occur. parchem.com Conversely, the inclusion of glycols, such as propylene (B89431) glycol, can enhance the stability and solubility of these complexes. mubychem.com

Ionic strength, a measure of the total concentration of ions in a solution, also plays a role in the behavior of these charged aluminum polymers. Changes in ionic strength can influence the electrostatic interactions between the polynuclear complexes and other species in the solution, potentially affecting their aggregation and precipitation behavior. scirp.org Studies on related aluminum systems have shown that the presence of different counter-ions (e.g., chloride, nitrate, sulfate) can alter the pathway of aluminum polymerization. researchgate.net For example, sulfate (B86663) ions have been shown to be detrimental to the formation of the Al₁₃-mer, instead promoting the formation of other polymeric and solid materials. researchgate.net

The table below illustrates the effect of different solvents on a related aluminum chlorohydrate product, providing insight into potential behavior for aluminum sesquichlorohydrate.

| Solvent System | Observation |

| Aqueous | High solubility and stability of polymers |

| Aqueous/Alcoholic (e.g., up to 50% ethanol) | Clear solutions, polymers remain stable |

| High Alcohol Concentration (>50%) | Potential for precipitation of Al(OH)₃ |

| Glycol-containing (e.g., propylene glycol) | Enhanced stability and solubility |

Data derived from information on a similar aluminum chlorohydrate product. parchem.com

Computational Chemistry and Theoretical Modeling of Aluminum Complexes

In recent years, computational chemistry and theoretical modeling have become invaluable tools for elucidating the complex structures and behaviors of aluminum species in solution. oulu.fi These methods provide molecular-level insights that complement experimental findings.

Quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, have been employed to investigate the structures, stability, and reactivity of various aluminum (chloro)hydroxide species, from monomers to larger polymers. oulu.firesearchgate.net These studies have explored the relative stability of aluminum complexes with different coordination numbers and at various degrees of protonation. researchgate.net For example, computational results have suggested that in some cases, the incorporation of chloride ions into the primary coordination sphere of aluminum can increase the stability of monomeric, dimeric, and trimeric species in the gas phase. researchgate.net

Car-Parrinello molecular dynamics (CPMD) simulations have been used to study the behavior of these complexes in an aqueous environment. oulu.fi These dynamic simulations can track the spontaneous hydration reactions and topological changes that the aluminum complexes undergo in solution. oulu.fi Theoretical studies have also been used to investigate the energetics of ligand exchange reactions and the influence of counter-ions on the hydrolysis processes. dss.go.thibm.com Furthermore, computational approaches have been applied to understand the interaction of aluminum complexes with other molecules, such as orthosilicic acid. dnu.dp.ua These theoretical investigations provide a deeper understanding of the fundamental chemical processes governing the behavior of aluminum sesquichlorohydrate in solution. rsc.org

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) has emerged as a powerful computational tool to investigate the complex hydrolytic behavior of aluminum species at an atomic level. This method allows for the simulation of chemical processes in solution by calculating the forces on atoms from first principles quantum mechanics, providing insights into reaction mechanisms, speciation, and the role of the solvent.

Recent AIMD studies have elucidated the initial steps of aluminum hydrolysis. The process for Al(H₂O)₆³⁺ induced by hydroxyl ions (OH⁻) has been shown to be a stepwise reaction involving the formation of a water wire, which facilitates concerted proton transfers. nih.gov Dehydration reactions have been observed to occur when the number of hydroxyl ligands attached to the central aluminum ion reaches three or more. nih.gov Through these simulations, several geometrically stable hydrolyzed aluminum monomers have been identified in aqueous environments. nih.govacs.org

Table 1: Geometrically Stable Aluminum Monomer Species Identified by AIMD nih.gov

| Species Name | Chemical Formula |

|---|---|

| Pentahydroxoaluminate(2+) | [Al(H₂O)₅(OH)]²⁺ |

| Tetrahydroxodiaquaaluminate(+) | [Al(H₂O)₄(OH)₂]⁺ |

| Trihydroxoaquaaluminum | [Al(H₂O)(OH)₃] |

| Tetrahydroxoaluminate(-) | [Al(OH)₄]⁻ |

AIMD simulations have also been crucial in understanding the structure and stability of larger polynuclear aluminum species, such as the Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ polymer (often referred to as Al₁₃), a significant component in polyaluminum chloride solutions. psu.edu These simulations have confirmed that the Al₁₃ entity is roughly spherical with a diameter of about 10 Å and can maintain its structural integrity in an aqueous environment over picosecond timescales. psu.edu Furthermore, investigations into dimeric aluminum chlorohydrates have revealed that these structures are stable in liquid conditions. oulu.fi The simulations also highlight the critical role of chloride ions in the hydrolysis processes of these dimeric complexes. oulu.fi

The explicit inclusion of solvent molecules in AIMD is a key advantage, demonstrating the active participation of water in the hydrolysis reactions. acs.org Studies have also shown that interfaces, such as that between mica and water, can strongly promote the hydrolysis of aluminum ions. nih.gov

Density Functional Theory (DFT) Applications to Aluminum Hydroxide Clusters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structure, stability, and reactivity of aluminum hydroxide clusters, which are the fundamental building blocks of the polymeric species found in aluminum sesquichlorohydrate solutions.

DFT calculations, often combined with continuum solvation models like COSMO (Conductor-like Screening Model), have been instrumental in determining the stability and reactivity of various aluminum (chloro)hydroxide species in water. nih.govacs.org These studies have provided insights into the preferred coordination of aluminum, which is often found to be 5-fold coordinated in certain chlorohydrate structures. nih.gov A significant finding from these computational studies is the estimation of activation energy barriers for the dissociation of chlorine atoms from chlorohydrate structures, a crucial step in the hydrolysis and polymerization process. nih.govacs.org

Table 2: Calculated Activation Energy Barriers for Chlorine Dissociation from a Dimeric Aluminum Chlorohydrate Structure nih.gov

| Dissociation Event | Activation Energy (kJ/mol) |

|---|---|

| First Chlorine Dissociation | 14 ± 3 |

| Second Chlorine Dissociation | 40 ± 5 |

DFT has been employed to elucidate the structures of various hydrolysis products of aluminum chloride. rsc.org These computational methods, used in conjunction with experimental techniques like electrospray ionization mass spectrometry (ESI-MS), have revealed a plethora of novel hydrolysis products, indicating that the speciation of aluminum in solution is more complex than previously thought and is significantly influenced by the presence of other ions like sulfate. rsc.org

Furthermore, DFT studies have been crucial in understanding the polymorphism of aluminum hydroxide, Al(OH)₃. By calculating the relative energies of different stacking arrangements of Al(OH)₃ layers, researchers have not only explained the stability of known polymorphs like gibbsite and bayerite but have also predicted the existence of new, yet to be synthesized, polymorphs. researchgate.net The investigation of aluminum hydroxide solvation has been modeled using static DFT methods, considering primary conformations such as Al(OH)₃·H₂O and Al(OH)₄⁻. researchgate.netacs.org These calculations provide fundamental data on the structure and energetics of these basic units.

The application of DFT extends to understanding the formation and stability of large polyoxometalates like the Keggin-ion Al₁₃. DFT calculations have revealed preferences for the substitution of the central aluminum atom with other metals, such as gallium, providing insights into the synthesis of modified polyaluminum species. aip.org

Diverse Industrial and Material Science Applications of Aluminum Sesquichlorohydrate

Water and Wastewater Treatment Technologies

Aluminum sesquichlorohydrate is part of a group of polyaluminum chloride (PAC) compounds widely employed as coagulants and flocculants in water and wastewater treatment. atamanchemicals.comatamankimya.com Its high charge and polymeric nature make it particularly effective at purifying water for both drinking and industrial purposes. atamanchemicals.comchemicalbook.com In water purification, aluminum sesquichlorohydrate and related aluminum salts are preferred in some cases due to their high charge, which makes them more effective at destabilizing and removing suspended materials than other aluminum salts like aluminum sulfate (B86663) or aluminum chloride. atamankimya.comatamankimya.com Furthermore, the high degree of neutralization of the hydrochloric acid in its production results in a minimal impact on the pH of the treated water when compared to other aluminum and iron salts. atamankimya.comatamanchemicals.com

Coagulation and Flocculation Mechanisms in Water Purification

The primary function of aluminum sesquichlorohydrate in water treatment is to act as a coagulant, destabilizing suspended particles so they can aggregate and be easily removed. The mode of action is generally explained by two main mechanisms: charge neutralization and sweep flocculation. researchgate.net

Charge Neutralization: Colloidal particles, such as clays (B1170129) and dissolved organic matter, are typically negatively charged in water, which causes them to repel each other and remain suspended. researchgate.net Aluminum sesquichlorohydrate is a polycationic electrolyte, meaning it carries a high positive charge in solution. chemicalbook.comatamankimya.com When introduced into the water, it neutralizes the negative charge of the colloids. researchgate.net This reduction in repulsive forces allows the particles to come closer together, a process known as coagulation. Studies using zeta potential measurements help analyze these molecular-level interactions to improve the efficiency of the process. science.gov

Sweep Flocculation: Following charge neutralization, the polymeric nature of aluminum sesquichlorohydrate facilitates flocculation. The long-chain aluminum polymers can bridge the destabilized particles, pulling them together into larger aggregates called "flocs". researchgate.net These flocs grow in size and density, eventually becoming heavy enough to settle out of the water through sedimentation or be removed by filtration. chemicalbook.comresearchgate.net The polynuclear aluminum nanocluster, Al₃₀, which is a key species in these coagulants, is particularly effective due to its large size, high positive charge, and excellent sweep-flocculation capabilities. researchgate.net

Removal of Dissolved Organic Matter and Colloidal Particles

Aluminum sesquichlorohydrate is highly effective in removing a wide range of impurities from water, including colloidal particles and dissolved organic substances. atamanchemicals.comatamankimya.comresearchgate.net Its application is crucial in treating drinking water, as well as various industrial wastewaters, such as those from dyeing, paper, and pharmaceutical industries. chemicalbook.comatamankimya.com

The compound's high cationic charge is particularly advantageous for removing the very small particles required for drinking water purification. atamanchemicals.com It forms strong flocs that dewater effectively, leading to a reduction in the volume of chemical sludge produced. atamanchemicals.com Research has shown that polyaluminum coagulants containing specific aluminum species, like the Al₃₀ polycation, demonstrate superior performance in removing turbidity and organic matter compared to traditional coagulants. researchgate.net

Table 1: Comparative Advantages of Aluminum Sesquichlorohydrate in Water Treatment

| Feature | Advantage | Source |

| High Positive Charge | More effective at destabilizing and removing suspended materials than other aluminum salts. atamankimya.comatamanchemicals.comatamankimya.com | atamankimya.com, atamanchemicals.com, atamankimya.com |

| Polymeric Structure | Promotes the formation of large, strong flocs for efficient removal (sweep flocculation). researchgate.net | researchgate.net |

| High Basicity | Has minimal impact on the pH of the treated water. atamankimya.comatamanchemicals.com | atamanchemicals.com, atamankimya.com |

| Efficiency | Effectively removes dissolved organic matter and fine colloidal particles. atamanchemicals.comatamankimya.comresearchgate.net | atamankimya.com, researchgate.net, atamanchemicals.com |

Advanced Materials Synthesis and Catalyst Development

The unique chemical structure of aluminum sesquichlorohydrate also lends itself to applications in the synthesis of advanced materials and catalysts. Its polymeric aluminum species serve as building blocks or structure-directing agents in the creation of materials with specific properties.

Role in Organized Mesoporous Alumina (B75360) Production

While direct research on aluminum sesquichlorohydrate for mesoporous alumina is limited in the provided context, related polyhydroxyaluminum solutions are used in creating advanced materials. researchgate.net The Al₃₀ polycation, a key component in advanced polyaluminum chloride solutions, is used as a pillaring agent to modify materials like montmorillonite (B579905) clay, creating porous structures. researchgate.net This process involves inserting the large aluminum polycations between the layers of the clay, propping them open to create a porous, high-surface-area material. researchgate.net This technique is fundamental to producing materials with organized porosity, a characteristic of mesoporous structures.

Application as Catalyst Supports in Pillared Clays

Aluminum sesquichlorohydrate and related hydroxyaluminum solutions are used as catalyst supports in pillared clays. researchgate.net Pillared clays are materials where the layers of a swelling clay, like smectite or montmorillonite, are propped apart by inorganic polycations, creating a stable, porous structure. researchgate.netgoogleapis.com

In this process, aluminum sesquichlorohydrate acts as the "pillaring agent". researchgate.net The large aluminum polycations (such as the Al₃₀ species) are introduced between the clay layers. researchgate.net Subsequent heating (calcination) converts these polycations into stable aluminum oxide pillars, locking the structure in place. google.com The resulting material has a high surface area and a network of pores, making it an excellent support for catalytic metals. researchgate.netgoogle.com These support-activators are used in catalyst systems for olefin polymerization. google.comgoogle.com The use of aluminum sesquichlorohydrate can produce highly active support-activators with desirable properties like high porosity and particle uniformity. google.com This method can create amorphous, non-crystalline solids that are easier to prepare than traditional pillared clays. googleapis.com

Table 2: Research Findings on Aluminum Sesquichlorohydrate in Catalyst Supports

| Application | Finding | Source |

| Pillared Clay Synthesis | Al₃₀ polycations, found in advanced aluminum solutions, are used as pillaring agents to create porous structures in montmorillonite clay. researchgate.net | researchgate.net |

| Catalyst Support-Activators | Aluminum sesquichlorohydrate is used to create clay heteroadducts that function as support-activators for metallocene catalysts in olefin polymerization. google.comgoogle.com | google.com, google.com |

| Material Properties | The resulting support-activators can be amorphous solids with high porosity and particle uniformity. googleapis.comgoogle.com | google.com, googleapis.com |

Other Specialized Industrial Uses (e.g., Refractory Binders)

Aluminum sesquichlorohydrate and related polyaluminum chlorides serve as effective binders in the production of refractory materials. chemicalbook.comatamankimya.com Refractories are materials designed to withstand very high temperatures, and binders are used to hold the components of these materials together.

Poly aluminum chloride can be used as a binder for refractory coatings, ultra-pure alumina products, and refractory concrete. atamankimya.comchemicalbook.comatamankimya.com When used as a binding agent, it does not negatively affect the material's refractoriness (its ability to withstand heat). chemicalbook.com During heating, the dehydration and decomposition of the poly aluminum chloride generate a highly dispersed, active form of alumina (Al₂O₃). chemicalbook.com This active alumina promotes sintering—the process of forming a solid mass of material by heat without melting it to the point of liquefaction—which strengthens the refractory product. chemicalbook.com This makes it suitable as a binder for products that are either fired or non-fired, as well as for fire-resistant plastics and casting materials. chemicalbook.com

Q & A

Q. What is the synthetic pathway and structural characterization of aluminum sesquichlorohydrate (ASH)?

ASH is synthesized by reacting aluminum salts (e.g., aluminum sulfate) with hydrochloric acid under controlled conditions (pH ~9, 100–150°C). The product is a complex with the empirical formula Al₂(OH)₅Cl·nH₂O , where the Al:Cl atomic ratio is approximately 1.5:1 . Structural validation requires techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) to confirm hydroxyl and chloride coordination. Compliance with pharmacopeial standards (e.g., USP 36) mandates a pH range of 3.0–5.0 for aqueous solutions .

Q. How does ASH function as an antiperspirant at the molecular level?

ASH reacts with electrolytes in sweat to form a gel-like precipitate within eccrine ducts, physically occluding sweat flow. This precipitate damages epithelial cells via membrane disruption, leading to ductal plug formation . The mechanism is pH-dependent, requiring acidic conditions (pH 3.5–4.5) to optimize ionic interactions with sweat proteins .

Q. What are the regulatory guidelines for ASH in clinical formulations?

ASH is classified as an antiperspirant agent under the INCI nomenclature (CAS 11097-68-0) and adheres to USP standards for solution concentration (≤25% w/w) and pH stability . Labeling requirements for aerosol formulations and combinations with zirconium salts are specified in regulatory inventories (e.g., H&M RSL 2023) .

Advanced Research Questions

Q. How can researchers design experiments to compare the efficacy of ASH with other aluminum salts (e.g., aluminum chloride)?

- Methodology : Conduct randomized, double-blind trials using standardized sweat collection techniques (e.g., gravimetric analysis). For example, Thianboonsong et al. (2020) compared 20% ASH and 20% aluminum chloride in axillary hyperhidrosis, measuring sweat reduction over 4 weeks .

- Key Variables : Application frequency, pH of formulations, and participant stratification by sweat gland density. Adjust for confounders like ambient temperature and hormonal fluctuations.

Q. What analytical methods are used to resolve contradictory data on ASH’s dermal tolerability?

Contradictory reports on irritation (e.g., mild vs. moderate) require histopathological analysis of biopsy samples to assess epithelial necrosis depth . Comparative studies should employ transepidermal water loss (TEWL) measurements and cytokine profiling (e.g., IL-1α, IL-8) to quantify inflammatory responses .

Q. How do variations in Al:Cl ratios impact ASH’s physicochemical stability and efficacy?

ASH’s Al:Cl ratio (1.5:1) distinguishes it from dichlorohydrate (Al:Cl ~1.9:1) and chlorohydrate (Al:Cl ~2.1:1). Titration assays and inductively coupled plasma mass spectrometry (ICP-MS) can quantify ratio deviations, which alter solubility and plug-forming capacity . For example, ratios <1.5:1 may reduce efficacy due to excessive chloride content .

Q. What methodologies are recommended for studying ASH’s synergistic effects with zirconium complexes?

Although ASH itself lacks zirconium, combinatorial studies with Al-Zr salts (e.g., aluminum zirconium trichlorohydrex gly) require:

- Stoichiometric Analysis : Vary Al:Zr ratios (e.g., 2:1 to 4:1) to optimize sweat duct occlusion .

- Accelerated Stability Testing : Assess glycine-complexed formulations under high humidity to prevent hydrolysis .

Q. How can researchers address conflicting clinical data on ASH’s long-term safety?

- Longitudinal Studies : Monitor aluminum accumulation in serum/urine via graphite furnace atomic absorption spectroscopy (GFAAS) over 6–12 months.

- In Silico Models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict dermal absorption rates and potential neurotoxic effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.